2,6-Diacetylpyridine

Vue d'ensemble

Description

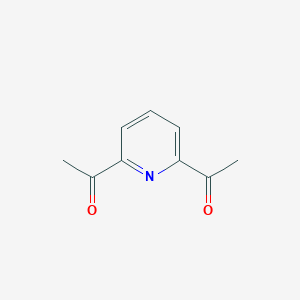

2,6-Diacetylpyridine (DAP) is a pyridine derivative with acetyl groups at the 2- and 6-positions of the aromatic ring. Its structure enables versatile reactivity, particularly in forming Schiff bases and coordination complexes. Key features include:

- Electronic Properties: The acetyl groups induce electron-withdrawing effects, deshielding carbons adjacent to the pyridine nitrogen (C-2 and C-6) in NMR spectra, as observed at 155.8 ppm and 157.9 ppm in $^{13}\text{C}$ NMR studies .

- Synthetic Utility: DAP readily condenses with amines, hydrazides, and thiosemicarbazides to form ligands for metal complexes .

- Applications: Widely used in synthesizing macrocycles, coordination polymers, and bioactive compounds, with applications in catalysis, materials science, and pharmaceuticals .

Méthodes De Préparation

Oxidation of 2,6-Lutidine Followed by Decarboxylation

The oxidation of 2,6-lutidine (2,6-dimethylpyridine) represents a classical route to DAP. This method involves two sequential steps:

Oxidation to Dipicolinic Acid

2,6-Lutidine undergoes oxidation using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The methyl groups at the 2- and 6-positions are converted into carboxylic acid groups, yielding dipicolinic acid (pyridine-2,6-dicarboxylic acid) .

Reaction Conditions :

-

Oxidizing Agent : KMnO₄ (alkaline medium) or SeO₂ (acidic medium).

-

Temperature : 80–100°C for 12–24 hours.

-

Yield : 60–75% (varies with purity of starting material).

Claisen Condensation and Decarboxylation

Dipicolinic acid is esterified to its diethyl ester, which undergoes Claisen condensation with ethyl acetate in the presence of a base (e.g., sodium ethoxide). The resultant β-keto ester is decarboxylated under acidic or thermal conditions to produce DAP .

Reaction Mechanism :

Optimization Challenges :

-

Byproduct Formation : Over-condensation or incomplete decarboxylation reduces yield.

-

Solvent Selection : Toluene or xylene is preferred for high-temperature reflux .

Grignard Reagent-Mediated Synthesis

An alternative approach utilizes 2,6-pyridinedicarbonitrile as the starting material. Treatment with methylmagnesium bromide (MeMgBr) in anhydrous ether facilitates nucleophilic addition, followed by hydrolysis to yield DAP .

Reaction Steps :

-

Nucleophilic Attack :

-

Acidic Workup : Hydrolysis of the intermediate imine generates the diketone.

Advantages :

-

High Atom Economy : Minimal byproducts compared to oxidation routes.

Limitations :

-

Moisture Sensitivity : Requires strict anhydrous conditions.

-

Cost : Grignard reagents are expensive for large-scale production.

Sodium-Mediated Condensation (Patent CN101157653A)

A patented method simplifies the Claisen condensation by using sodium metal as both a base and desiccant . This one-pot synthesis avoids pre-forming the diester, significantly reducing reaction time.

Procedure Overview

-

Reactants : 2,6-Pyridinedicarboxylate, ethyl acetate, and sodium metal in toluene.

-

Reaction Conditions :

-

Temperature : 120°C (reflux).

-

Time : 8–9 hours.

-

-

Workup : Hydrolysis with HCl, neutralization, and recrystallization from methanol.

Key Data :

Mechanistic Insights

Sodium deprotonates ethyl acetate, generating enolate ions that attack the diester. Subsequent decarboxylation occurs in situ due to the high reaction temperature .

Advantages :

-

Reduced Steps : Combines condensation and decarboxylation.

-

Scalability : Suitable for industrial production with minimal purification.

Comparative Analysis of Methods

The table below contrasts the four primary synthesis routes:

Critical Observations :

Analyse Des Réactions Chimiques

2,6-Diacetylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dipicolinic acid.

Reduction: It can be reduced to α,α’-dimethyl-2,6-pyridinedimethanol using sodium borohydride.

Substitution: It can react with hydrochloric acid hydroxylamine to form the corresponding oxime.

Common reagents and conditions used in these reactions include potassium permanganate, selenium dioxide, methylmagnesium bromide, and sodium borohydride . Major products formed from these reactions include dipicolinic acid, α,α’-dimethyl-2,6-pyridinedimethanol, and oximes .

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Synthesis

2,6-Diacetylpyridine serves as an essential intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of ligands for coordination complexes, which are crucial in catalysis and material science .

Case Study: Coordination Compounds

Research has shown that this compound can form bis-hydrazones with various heterocyclic fragments, leading to copper(II) coordination compounds. These complexes have demonstrated significant anticancer activity against human hepatocellular carcinoma cells, outperforming traditional agents like cisplatin while exhibiting lower toxicity to non-tumor cells .

Coordination Chemistry

Ligand Development

The compound is frequently used to create ligands for transition metals. For instance, iron and cobalt complexes derived from this compound-bis(thiosemicarbazone) have been synthesized and characterized. These complexes exhibit unique structural properties that make them suitable for various applications in catalysis and biological systems .

| Complex Type | Metal | Ligand Structure | Notable Properties |

|---|---|---|---|

| Iron Complex | Fe(III) | This compound-bis(thiosemicarbazone) | Antimicrobial activity |

| Cobalt Complex | Co(II) | This compound-bis(phenylthiosemicarbazone) | Catalytic properties |

Analytical Applications

Metal Ion Detection

this compound derivatives have been developed for the selective detection of metal ions such as cadmium(II). A spectrophotometric method utilizing this compound-bis-4-phenyl-3-thiosemicarbazone has shown high sensitivity and selectivity for Cd(II) in food and water samples, achieving a detection limit of 0.0060 µg/mL .

Table: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Molar Absorptivity | |

| Detection Limit | |

| Linearity Range |

Biological Applications

Antimicrobial and Antitumor Activity

The biological significance of this compound complexes has been extensively studied. Complexes formed with platinum and palladium have shown promising antimicrobial properties and potential applications in cancer therapy due to their ability to interact with biological macromolecules like DNA .

Case Study: Biological Activity Assessment

A study on platinum metal complexes derived from this compound revealed their effectiveness against various bacterial strains and fungi, highlighting their potential as therapeutic agents .

Mécanisme D'action

The mechanism by which 2,6-Diacetylpyridine exerts its effects involves multiple pathways. For example, a zinc complex of this compound bis(thiosemicarbazone) acts against human bladder cancer cells by:

- Inhibiting the activity of topoisomerase I.

- Blocking the cell cycle in the S phase.

- Inducing apoptosis and autophagy in T-24 cells .

These actions are mediated through the p53-mediated mitochondrial pathway, regulation of Bcl-2 family proteins, and conversion of LC3-I to LC3-II as a marker of autophagy activity .

Comparaison Avec Des Composés Similaires

2,6-Dicarbonyl Pyridine Dichloride

- Structural Difference : Replaces acetyl groups with carbonyl chloride moieties, enhancing electrophilicity.

- Reactivity : Reacts with nucleophiles (e.g., amines, hydrazines) to form carboxamides or hydrazides. Used to synthesize peptidomimetics and macrocycles .

- Pharmacological Activity : Derivatives exhibit analgesic and anticonvulsant activities comparable to reference drugs like Carbamazepine .

2,6-Di(imino)pyridine Derivatives

- Synthesis : Formed by condensing DAP with primary amines. The "heterogeneous" solvent-free method yields pure products (47–84% yields) .

- Coordination Chemistry : Act as tridentate ligands, forming complexes with metals like Zn(II) and Fe(III). These complexes exhibit interligand charge-transfer properties, relevant to optoelectronic applications .

- Comparison with DAP : The imine groups (-C=N-) enhance π-conjugation and metal-binding affinity compared to acetyl groups in DAP .

2,6-Bis(acylhydrazones) of DAP

- Synthesis : Condensation of DAP with acylhydrazides (e.g., benzoylhydrazide) yields bis(acylhydrazones) .

- Biological Activity: Antimicrobial: Cu(II) complexes of 2,6-diacetylpyridine bis(2-thenoylhydrazone) (H$_2$dapt) show potent antibacterial and antifungal activity . Genotoxicity: Some derivatives exhibit genotoxic effects, highlighting structure-activity dependencies .

- Structural Insight: X-ray studies reveal dinuclear Cu(II) complexes with six-coordinate geometries, contrasting with monomeric DAP-derived Schiff bases .

Macrocyclic Semicarbazides and Thiosemicarbazides

- Synthesis : DAP reacts with isocyanates or isothiocyanates to form macrocycles. For example, cyclization with toluene-3,5-diisocyanate yields chiral tetrapeptide semicarbazides .

- Pharmacology : These macrocycles demonstrate analgesic efficacy comparable to Voltarine® (diclofenac sodium) and anticonvulsant activity akin to Carbamazepine® .

- Advantage over DAP : Macrocyclization enhances metabolic stability and target selectivity .

Metal Complexes of DAP Derivatives

- Mn Clusters : DAP dioxime (dapdoH$2$) forms Mn$6$ and Mn$_8$ clusters with unique magnetic properties, including single-molecule magnet (SMM) behavior .

- Fe(III) Complexes : Pentagonal-bipyramidal Fe(III) complexes with DAP-derived ligands show anticancer activity, with IC$_{50}$ values <10 µM against HeLa cells .

- Comparison to Analogues : DAP-based ligands often yield higher nuclearity clusters than simpler pyridine derivatives (e.g., 2,2'-bipyridine), due to flexible coordination modes .

Activité Biologique

2,6-Diacetylpyridine (DAP) is a versatile compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, focusing on its anticancer potential, interactions with metal complexes, and various mechanisms of action.

Overview of this compound

This compound is an aromatic ketone derived from pyridine. Its structure allows for various chemical modifications, leading to the synthesis of numerous derivatives that exhibit diverse biological activities. The compound has garnered attention for its potential as an anticancer agent and its ability to form coordination complexes with metal ions.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound and its metal complexes. For instance:

- Zn(II) Complexes : A study investigated a binuclear Zn(II) complex derived from this compound bis(thiosemicarbazone), which demonstrated significant cytotoxicity against human bladder cancer cells (T-24). The complex inhibited topoisomerase I activity, blocked the cell cycle in the S phase, and induced apoptosis and autophagy in T-24 cells. Moreover, it exhibited a cytostatic effect in a 3D spheroid model of T-24 cells .

- Copper(II) Coordination Compounds : Another research focused on copper(II) complexes based on bis-hydrazones of this compound. These complexes showed higher cytotoxic activity against HepG2 (human hepatocellular carcinoma) cells compared to cisplatin, a well-known anticancer drug. The IC50 values for these complexes ranged from 1.4 to 3.0 μM, indicating their potent anticancer effects .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Topoisomerase Inhibition : The Zn(II) complex inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death.

- Cell Cycle Arrest : The ability to block the cell cycle in specific phases (e.g., S phase) prevents cancer cells from proliferating.

- Induction of Apoptosis : Both the Zn(II) complex and copper(II) coordination compounds have been shown to induce apoptosis in cancer cells through various pathways.

- Binding Affinity : Studies using fluorescence spectroscopy revealed that copper complexes strongly bind to bovine serum albumin (BSA), which may enhance their bioavailability and efficacy .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Type | Target Cells | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Zn(II) Complex | T-24 (Bladder Cancer) | N/A | Topoisomerase I inhibition, apoptosis induction |

| Copper(II) Complex | HepG2 (Liver Cancer) | 1.4 - 3.0 | Cytotoxicity through DNA interaction |

| Copper(II) Complex | MRC-5 (Non-tumor) | N/A | Lower toxicity compared to tumor cells |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-diacetylpyridine, and how do reaction conditions influence yield?

- Methodology : this compound is synthesized via condensation reactions or derivatization of pyridine precursors. A typical protocol involves reacting 2,6-dimethylpyridine with oxidizing agents under controlled conditions. For example, hydrazine-mediated reduction in diethylene glycol at 120°C for 16 hours yields this compound derivatives with ~50% efficiency . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimizing by-products like over-oxidized species.

- Key Data :

| Reaction Condition | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Hydrazine reduction | Diethylene glycol | 120°C | 50% |

Q. How can spectroscopic techniques (e.g., IR, Raman) characterize this compound’s molecular structure?

- Methodology : Vibrational spectroscopy identifies functional groups and conformational states. The carbonyl (C=O) stretching vibrations in this compound appear at ~1670–1700 cm⁻¹ in IR spectra, while pyridine ring modes are observed at ~1600 cm⁻¹ . Raman spectroscopy complements this by detecting weak dipole-inactive modes, such as symmetric C–H bending.

- Key Peaks :

| Bond/Vibration Type | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O stretch | 1670–1700 | 1680–1710 |

| Pyridine ring | ~1600 | ~1580 |

Q. What safety precautions are essential when handling this compound in synthetic workflows?

- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact (classified as irritant category 2 ). Work in a fume hood to prevent inhalation of dust. Store in airtight containers away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does this compound form hydrogen-bonded co-crystals, and what factors dictate their structural motifs?

- Methodology : Co-crystallization with hydrogen-bond donors (e.g., resorcinol) exploits the antiperiplanar orientation of carbonyl groups relative to the pyridine N-atom. X-ray diffraction reveals planar chains stabilized by O–H⋯O bonds (2.70–2.85 Å) and weak C–H⋯O interactions . Conformational stability of this compound (Ia > Ib > Ic) and co-former geometry determine packing efficiency .

- Structural Parameters :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H⋯O | 2.70–2.85 | 150–170 |

| C–H⋯O | 3.10–3.30 | 110–130 |

Q. What strategies optimize this compound-based ligands for transition-metal coordination complexes?

- Methodology : Ligand design involves modifying acetyl groups to enhance metal-binding affinity. For example, condensation with thiosemicarbazide forms pentadentate ligands for Zn(II) or Fe(III) complexes. Crystal field stabilization energy (CFSE) and ligand field strength (e.g., spectrochemical series) guide metal selection. Single-crystal XRD confirms octahedral (Fe) vs. pentagonal bipyramidal (Co) geometries .

- Example : Mn(II) complexes with salicylhydrazone derivatives show distorted octahedral geometries (bond lengths: Mn–N ≈ 2.20 Å, Mn–O ≈ 2.10 Å) and antitumor activity via ROS generation .

Propriétés

IUPAC Name |

1-(6-acetylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZVGIHGZPLGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150202 | |

| Record name | Pyridine-2,6-diacetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Diacetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1129-30-2 | |

| Record name | 2,6-Diacetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diacetylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1129-30-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2,6-diacetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diacetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34UXL3MYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.